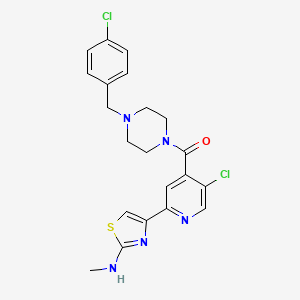

Wnk-IN-11

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

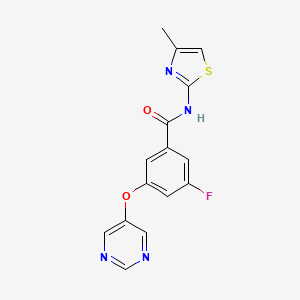

WNK-IN-11 is a potent, selective, and orally active allosteric inhibitor of With-No-Lysine (WNK) kinase . It has an IC50 of 4 nM for WNK1 enzyme . It is used for research purposes .

Molecular Structure Analysis

The molecular weight of WNK-IN-11 is 462.40 and its molecular formula is C21H21Cl2N5OS . The exact mass is 461.08 .Aplicaciones Científicas De Investigación

Regulation of Ion Homeostasis and Cellular Volume

WNK kinases, which can be inhibited by Wnk-IN-11, are key regulators of Cl-, Na+, and K+ ion homeostasis and cellular volume . When activated, WNK kinases phosphorylate and activate downstream kinases OSR1 and SPAK .

Role in Kidney Function

In the context of kidney function, WNK1 kinase, which can be selectively inhibited by Wnk-IN-11, has been found to augment TRPV4 function in the aldosterone-sensitive distal nephron . This plays a central role in the regulation of potassium homeostasis and maintenance of plasma K+ levels within a narrow physiological range .

Impact on Blood Pressure Regulation

WNK kinases play a critical role in blood pressure regulation as well as body fluid and electrolyte homeostasis . This is particularly relevant in the context of hypertension, where WNK kinases have been implicated .

Potential Applications in Cancer Research

There is increasing evidence that the WNK kinase family is involved in signaling cascades related to cancer . For instance, WNK1 has been identified as a driver of migration and proliferation in a number of cancer types .

Role in Neuroprotection

Loss of WNK kinase function is associated with neuroprotective phenotypes . For example, the WNK3-knockout mouse showed significantly lower infarct volume and cerebral edema after ischemic stroke than wild-type mice and showed faster neurobehavioral recovery .

Implications for Pain Management

A splice variant of WNK1 containing the HSN2 exon is expressed in the nervous system, and knockout of the HSN2 exon reduced pain hypersensitivity associated with nerve injury in mice .

Mecanismo De Acción

- WNK kinases are serine/threonine kinases that play a crucial role in regulating ion transport across cell membranes, maintaining blood pressure, and controlling body fluid and electrolyte balance .

- This phosphorylation cascade stimulates ion transport activity in response to hypertonic extracellular conditions, promoting water uptake and restoring normal cell volume .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Safety and Hazards

Direcciones Futuras

WNK kinases have a diverse biological footprint and represent promising therapeutic targets for cardiovascular and neurological diseases as well as cancer . Although work on WNK463 was discontinued owing to a poor preclinical safety profile, targeting individual WNK kinases may be the key to unlocking their potential as therapeutic targets .

Propiedades

IUPAC Name |

[5-chloro-2-[2-(methylamino)-1,3-thiazol-4-yl]pyridin-4-yl]-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21Cl2N5OS/c1-24-21-26-19(13-30-21)18-10-16(17(23)11-25-18)20(29)28-8-6-27(7-9-28)12-14-2-4-15(22)5-3-14/h2-5,10-11,13H,6-9,12H2,1H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXAYIXYYOVALX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CS1)C2=NC=C(C(=C2)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl2N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does Wnk-IN-11 affect the activity of the TRPV4 channel in the ASDN?

A1: Research indicates that Wnk-IN-11 significantly reduces both the basal activity and aldosterone-stimulated activity of the transient receptor potential vanilloid 4 (TRPV4) channel in ASDN cells [, ]. This effect stems from Wnk-IN-11's ability to block WNK1, a kinase crucial for regulating TRPV4. Specifically, Wnk-IN-11 hinders the translocation of TRPV4 to the apical plasma membrane, thus diminishing its functional expression and ultimately impacting potassium secretion [].

Q2: What evidence suggests a direct interaction between WNK1 and TRPV4 activity?

A2: Studies using Chinese hamster ovary (CHO) cells transfected with TRPV4 and WNK1 provide compelling evidence of a direct interaction []. Co-expression of TRPV4 and WNK1 led to a marked increase in TRPV4-dependent cation currents. Conversely, co-expression with a dominant-negative WNK1 variant (K233M) resulted in decreased currents. This suggests that WNK1 plays both a stimulatory and permissive role in regulating TRPV4 activity, and Wnk-IN-11 disrupts this interaction [].

Q3: What are the implications of Wnk-IN-11's impact on WNK1 and TRPV4 for potassium homeostasis?

A3: WNK1, through its regulation of TRPV4, plays a critical role in modulating potassium secretion in the ASDN [, ]. By inhibiting WNK1, Wnk-IN-11 indirectly reduces TRPV4 activity. This, in turn, could disrupt the downstream signaling cascade that normally leads to the activation of maxi-K+ channels, ultimately affecting potassium secretion and potentially impacting systemic potassium balance []. Further research is needed to fully elucidate the long-term consequences of Wnk-IN-11 on potassium homeostasis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({6-[2-(3-Fluorophenyl)ethynyl]pyridin-3-yl}carbonyl)piperidin-4-ol](/img/structure/B611734.png)

![(4-fluorophenyl)(2-(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridin-5(4H)-yl)methanone](/img/structure/B611743.png)

![N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B611747.png)

![N-[3-Chloro-4-[(5-chloro-2-pyridinyl)oxy]phenyl]-2-pyridinecarboxamide](/img/structure/B611748.png)

![5-[2-(3-fluorophenyl)ethynyl]-N-[(2R)-3-hydroxy-3-methylbutan-2-yl]pyridine-2-carboxamide](/img/structure/B611749.png)

![N-[[(2S)-1-Isopropylpyrrolidine-2-yl]methyl]-2-cyclopentyl-9-methyl-1-oxo-1,2-dihydro-9H-pyrido[3,4-b]indole-4-carboxamide](/img/structure/B611751.png)

![6-[[2-fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B611752.png)

![[(3R)-1-({4-[2-(4-methoxyphenyl)ethynyl]phenyl}carbonyl)piperidin-3-yl]methanol](/img/structure/B611755.png)